Cas no 878006-06-5 ((E)-[6]-Dehydroparadol)

(E)-[6]-데하이드로파라돌은 천연 생리활성 화합물인 진저론(gingerone) 유도체로, 강력한 항염증 및 항산화 특성을 보여줍니다. 이 화합물은 특히 COX-2 효소 억제를 통해 염증 반응을 조절하는 데 효과적이며, 세포 내 활성산소 종(ROS) 제거 능력이 우수합니다. 또한, (E)-[6]-데하이드로파라돌은 암세포 증식 억제 및 아폽토시스 유도에 대한 잠재적 효능이 연구되고 있어 의약품 개발 후보물질로 주목받고 있습니다. 그 화학적 안정성과 생체 이용률이 비교적 높은 점이 학계에서 강점으로 평가됩니다.
(E)-[6]-Dehydroparadol structure
(E)-[6]-Dehydroparadol structure
Product Name:(E)-[6]-Dehydroparadol
CAS 번호:878006-06-5
MF:C17H24O3
메가와트:276.370665550232
CID:1913202
PubChem ID:6438480
Update Time:2025-06-07

(E)-[6]-Dehydroparadol 화학적 및 물리적 성질

이름 및 식별자

    • 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
    • (E)-[6]-Dehydroparadol
    • 1-Decen-3-one, 1-(4-hydroxy-3-Methoxyphenyl)-, (1E)-
    • (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-decen-3-one (ACI)
    • (E)-1-(4-Hydroxy-3-methoxyphenyl)dec-1-en-3-one
    • F85592
    • SCHEMBL2840282
    • Dehydroparadol
    • AKOS032944911
    • HY-77293
    • MFCD18803626
    • 1-Decen-3-one, 1-(4-hydroxy-3-methoxyphenyl)-
    • 1-Decen-3-one,1-(4-hydroxy-3-methoxyphenyl)-,(1E)-
    • CHEMBL4093796
    • DA-69158
    • (e)-1-(4'-hydroxy-3'-methoxyphenyl)dec-1-en-3-one
    • 53172-10-4
    • MS-23931
    • CS-M1954
    • (1E)-1-(4-HYDROXY-3-METHOXYPHENYL)DEC-1-EN-3-ONE
    • 878006-06-5
    • AXMBOMODZLJDKX-PKNBQFBNSA-N
    • (e)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one
    • 인치: 1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+
    • InChIKey: AXMBOMODZLJDKX-PKNBQFBNSA-N
    • 미소: C(/C1C=CC(O)=C(OC)C=1)=C\C(=O)CCCCCCC

계산된 속성

  • 정밀분자량: 276.17254462g/mol
  • 동위원소 질량: 276.17254462g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 299
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.7
  • 토폴로지 분자 극성 표면적: 46.5Ų

(E)-[6]-Dehydroparadol 보안 정보

  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(E)-[6]-Dehydroparadol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-50mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
50mg
¥6172.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-100mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
100mg
¥7802.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-5mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
5mg
¥1462.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E88200-10mg
1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one
878006-06-5 98%
10mg
¥2432.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-5mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
5mg
¥801.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-10mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
10mg
¥1337.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-50mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
50mg
¥3388.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-100mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
100mg
¥4279.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52492-500mg
(E)-[6]-Dehydroparadol
878006-06-5 98%
500mg
¥8738.00 2023-09-07
ChemScence
CS-M1954-5mg
(E)-[6]-Dehydroparadol
878006-06-5
5mg
$108.0 2022-04-26

(E)-[6]-Dehydroparadol 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: L-Proline Solvents: Methanol ;  30 min, 25 °C
1.2 Reagents: Triethylamine ;  48 h, 25 °C
1.3 Reagents: Water
참조
Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents
Choi, Hyunsuk; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

합성 방법 2

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

합성 방법 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  0 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
참조
Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their antiplatelet aggregation effects
Shih, Hung-Cheng; et al, International Journal of Molecular Sciences, 2014, 15(3), 3926-3951

합성 방법 4

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
참조
Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their antiplatelet aggregation effects
Shih, Hung-Cheng; et al, International Journal of Molecular Sciences, 2014, 15(3), 3926-3951

합성 방법 6

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

합성 방법 7

반응 조건
1.1 Solvents: Pyridine ;  overnight, 37 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  5 min, reflux
4.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators
Zhu, Yingdong; et al, Free Radical Biology & Medicine, 2016, 95, 243-254

(E)-[6]-Dehydroparadol Raw materials

(E)-[6]-Dehydroparadol Preparation Products

(E)-[6]-Dehydroparadol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:878006-06-5)(E)-[6]-Dehydroparadol
주문 번호:A1040155
인벤토리 상태:in Stock
재다:25mg/100mg
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:08
가격 ($):238.0/468.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:878006-06-5)(E)-[6]-Dehydroparadol
A1040155
순결:99%/99%
재다:25mg/100mg
가격 ($):238.0/468.0
Email